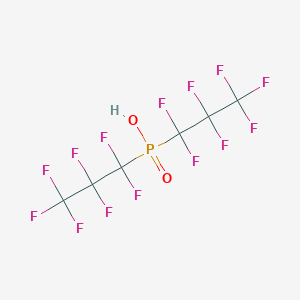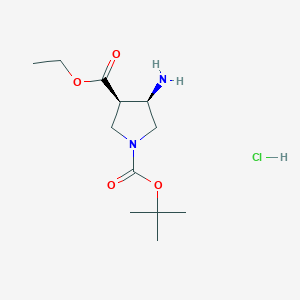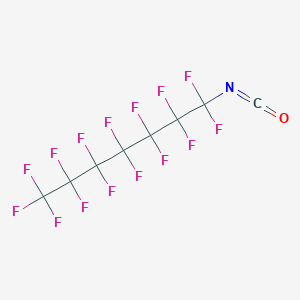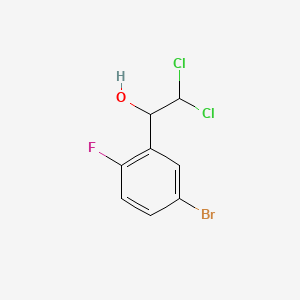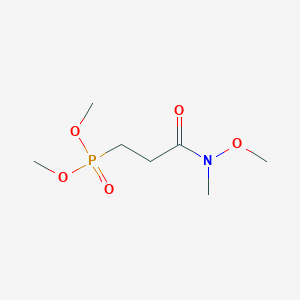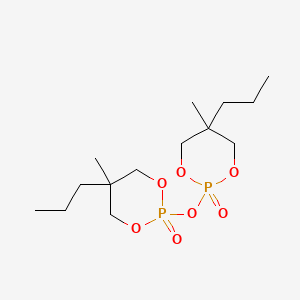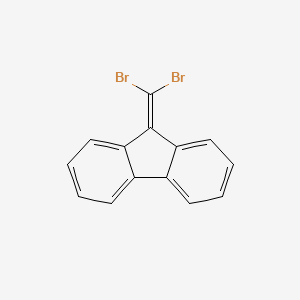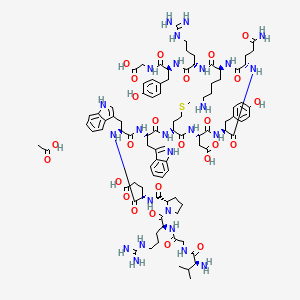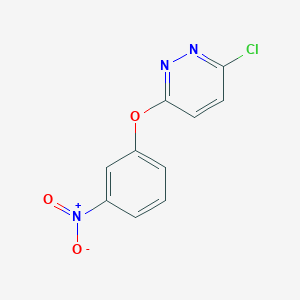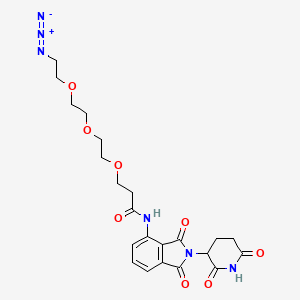
Pomalidomide-CO-PEG3-C2-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide-CO-PEG3-C2-azide is a synthetic compound that serves as a building block for the development of proteolysis-targeting chimeras (PROTACs). This compound contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with a pendant azide group, making it suitable for click chemistry reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pomalidomide-CO-PEG3-C2-azide is synthesized through a series of chemical reactions involving the coupling of pomalidomide with a PEG3 linker and an azide group. The synthesis typically involves the following steps:
Activation of Pomalidomide: Pomalidomide is activated using a suitable reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an active ester.
Coupling with PEG3 Linker: The activated pomalidomide is then coupled with a PEG3 linker under mild conditions to form the intermediate compound.
Introduction of Azide Group: The intermediate compound is reacted with sodium azide or another azide source to introduce the azide functional group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Pomalidomide-CO-PEG3-C2-azide undergoes various chemical reactions, including:
Click Chemistry: The azide group allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also participate in SPAAC reactions with strained alkyne groups such as DBCO or BCN.
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts for CuAAC reactions.
SPAAC: No catalyst is required for SPAAC reactions, making it suitable for bioorthogonal applications.
Major Products Formed
The major products formed from these reactions are conjugates of this compound with various target molecules, enabling the formation of PROTACs for targeted protein degradation .
Wissenschaftliche Forschungsanwendungen
Pomalidomide-CO-PEG3-C2-azide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of PROTACs, which are small molecules designed to degrade specific proteins.
Biology: Employed in studies involving targeted protein degradation to understand protein function and regulation.
Medicine: Investigated for its potential in developing novel therapeutics for diseases such as cancer by targeting and degrading disease-causing proteins.
Industry: Utilized in the development of advanced drug discovery tools and technologies
Wirkmechanismus
Pomalidomide-CO-PEG3-C2-azide exerts its effects through the formation of PROTACs, which recruit the E3 ubiquitin ligase Cereblon (CRBN) to target proteins. The PROTACs facilitate the ubiquitination and subsequent proteasomal degradation of the target proteins. This mechanism involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, leading to selective protein degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pomalidomide-PEG1-azide
- Pomalidomide-PEG2-azide
- Pomalidomide-PEG4-azide
- Pomalidomide-PEG5-azide
Uniqueness
Pomalidomide-CO-PEG3-C2-azide is unique due to its specific PEG3 linker length, which can influence the efficiency and selectivity of PROTAC-mediated protein degradation. The PEG3 linker provides an optimal balance between flexibility and rigidity, enhancing the formation of the ternary complex required for effective protein degradation .
Eigenschaften
Molekularformel |
C22H26N6O8 |
|---|---|
Molekulargewicht |
502.5 g/mol |
IUPAC-Name |
3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |
InChI |
InChI=1S/C22H26N6O8/c23-27-24-7-9-35-11-13-36-12-10-34-8-6-18(30)25-15-3-1-2-14-19(15)22(33)28(21(14)32)16-4-5-17(29)26-20(16)31/h1-3,16H,4-13H2,(H,25,30)(H,26,29,31) |
InChI-Schlüssel |
XUSGKHHIGNHRCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


